molecular formula Sr(IO3)2<br>I2O6S B1596257 Strontium iodate CAS No. 13470-01-4

Strontium iodate

Cat. No.: B1596257
CAS No.: 13470-01-4
M. Wt: 437.4 g/mol
InChI Key: JKGZNVNIOGGUKH-UHFFFAOYSA-L
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Description

Strontium iodate is an inorganic compound with the chemical formula Sr(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is primarily used in the field of analytical chemistry and has applications in various scientific research areas.

Scientific Research Applications

Strontium iodate has several applications in scientific research:

Mechanism of Action

Strontium iodate’s primary mechanism of action lies in its ability to interact with iodine isotopes . It can effectively separate iodate (IO3-) and iodide (I-) species from each other, making it useful for radioactive iodine remediation . The separation occurs even in the presence of interfering ions, such as chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium iodate can be synthesized through a precipitation reaction. One common method involves mixing aqueous solutions of strontium nitrate and potassium iodate. The reaction proceeds as follows: [ \text{Sr(NO}_3\text{)}_2 + 2\text{KIO}_3 \rightarrow \text{Sr(IO}_3\text{)}_2 + 2\text{KNO}_3 ] The reaction is typically carried out in an ice bath to prevent the this compound from dissolving back into the solution due to its increased solubility at higher temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar precipitation reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Strontium iodate primarily undergoes decomposition reactions when heated. It decomposes to form strontium oxide and iodine pentoxide: [ \text{Sr(IO}_3\text{)}_2 \rightarrow \text{SrO} + \text{I}_2\text{O}_5 ]

Common Reagents and Conditions:

    Decomposition: Heating this compound at elevated temperatures.

    Precipitation: Using strontium nitrate and potassium iodate in aqueous solutions.

Major Products Formed:

    Decomposition: Strontium oxide (SrO) and iodine pentoxide (I₂O₅).

    Precipitation: this compound (Sr(IO₃)₂) and potassium nitrate (KNO₃).

Comparison with Similar Compounds

    Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a precursor for other strontium compounds.

    Potassium Iodate (KIO₃): Used as an oxidizing agent and in iodometry.

Uniqueness of Strontium Iodate: this compound is unique due to its specific applications in analytical chemistry and its potential in optical materials. Unlike strontium nitrate, which is more commonly used in pyrotechnics, this compound’s primary use is in scientific research and analysis.

Properties

IUPAC Name

strontium;diiodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HIO3.Sr/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZNVNIOGGUKH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]I(=O)=O.[O-]I(=O)=O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Sr(IO3)2, I2O6Sr
Record name strontium iodate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7782-68-5 (Parent)
Record name Iodic acid (HIO3), strontium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80928718
Record name Strontium diiodate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13470-01-4
Record name Iodic acid (HIO3), strontium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodic acid (HIO3), strontium salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Strontium diiodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strontium iodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium iodate

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